molecular formula C8H17N B13965648 1-Butyl-2,2-dimethyl aziridine CAS No. 500585-07-9

1-Butyl-2,2-dimethyl aziridine

Cat. No.: B13965648
CAS No.: 500585-07-9
M. Wt: 127.23 g/mol
InChI Key: SVPNBALSAZBKAZ-UHFFFAOYSA-N
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Description

1-Butyl-2,2-dimethyl aziridine is an organic compound with the molecular formula C8H17N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their ring strain and reactivity, making them valuable intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-2,2-dimethyl aziridine can be synthesized through various methods. One common approach involves the reaction of 1-butylamine with 2,2-dimethyl-1,3-dibromopropane under basic conditions. The reaction typically proceeds via nucleophilic substitution, leading to the formation of the aziridine ring .

Industrial Production Methods: Industrial production of aziridines often involves the use of high-temperature and high-pressure conditions. For example, the Nippon Shokubai process utilizes an oxide catalyst and high temperatures to effect the dehydration of aminoethanol, leading to the formation of aziridines .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2,2-dimethyl aziridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Butyl-2,2-dimethyl aziridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-2,2-dimethyl aziridine involves its reactivity due to the strained three-membered ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The aziridine ring can also be activated by electron-withdrawing groups or acids, forming aziridinium ions that readily react with nucleophiles .

Properties

CAS No.

500585-07-9

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

1-butyl-2,2-dimethylaziridine

InChI

InChI=1S/C8H17N/c1-4-5-6-9-7-8(9,2)3/h4-7H2,1-3H3

InChI Key

SVPNBALSAZBKAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC1(C)C

Origin of Product

United States

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